3-Ethyl-2-(2-((3-ethyl-5-methyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-methylbenzothiazolium iodide
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Overview
Description
It is a white crystalline solid with a melting point of approximately 150-152°C and a boiling point of around 380°C . This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
The synthesis of 4’-methoxy[1,1’-biphenyl]-4-carbonitrile typically involves the reaction of 4-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4’-methoxy[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides using acidic or basic conditions.
Scientific Research Applications
4’-methoxy[1,1’-biphenyl]-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-methoxy[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms .
Comparison with Similar Compounds
4’-methoxy[1,1’-biphenyl]-4-carbonitrile can be compared with other biphenyl derivatives, such as:
4’-hydroxy[1,1’-biphenyl]-4-carbonitrile: This compound has a hydroxyl group instead of a methoxy group, which can lead to different chemical reactivity and biological activity.
4’-chloro[1,1’-biphenyl]-4-carbonitrile:
4’-methyl[1,1’-biphenyl]-4-carbonitrile: The methyl group can influence the compound’s physical and chemical properties, making it suitable for different applications
Properties
CAS No. |
3148-90-1 |
---|---|
Molecular Formula |
C25H29IN2S2 |
Molecular Weight |
548.5 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[(2E)-2-[(3-ethyl-5-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-5-methyl-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C25H29N2S2.HI/c1-6-19(15-24-26(7-2)20-13-17(4)9-11-22(20)28-24)16-25-27(8-3)21-14-18(5)10-12-23(21)29-25;/h9-16H,6-8H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
BWTPJFDPMNWMCH-UHFFFAOYSA-M |
Isomeric SMILES |
CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)C)CC)/C=C\3/N(C4=C(S3)C=CC(=C4)C)CC.[I-] |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)C)CC)C=C3N(C4=C(S3)C=CC(=C4)C)CC.[I-] |
Origin of Product |
United States |
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